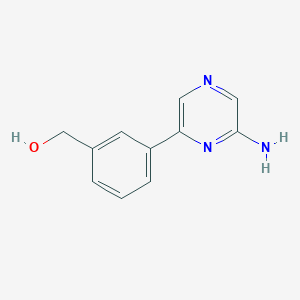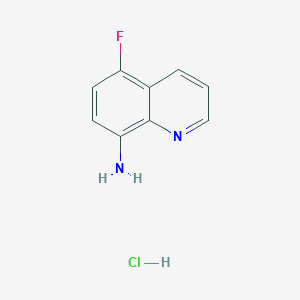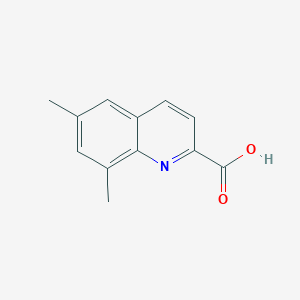
(R)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with a unique structure that includes both chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amine Introduction: Introduction of the amine group through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.
科学的研究の応用
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Industrial Applications: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- ®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
特性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC名 |
(1R)-5-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChIキー |
GZQXDQBJQARTAR-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)Cl)N |
正規SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine](/img/structure/B11900648.png)


![(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900664.png)



![4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B11900687.png)
